N-[(S)-(2,3,4,5,6-pentafluorophenoxy)phenoxyphosphinyl]-L-Alanine 2-ethylbutyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(S)-(2,3,4,5,6-pentafluorophenoxy)phenoxyphosphinyl]-L-Alanine 2-ethylbutyl ester involves several steps. One common method includes the reaction of 2,3,4,5,6-pentafluorophenol with phenoxyphosphoryl chloride to form the intermediate compound. This intermediate is then reacted with L-alanine and 2-ethylbutanol under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
N-[(S)-(2,3,4,5,6-pentafluorophenoxy)phenoxyphosphinyl]-L-Alanine 2-ethylbutyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-[(S)-(2,3,4,5,6-pentafluorophenoxy)phenoxyphosphinyl]-L-Alanine 2-ethylbutyl ester has several scientific research applications:
Chemistry: It is used as a reactant in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: It is explored as a potential drug candidate for treating various diseases due to its unique chemical structure.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[(S)-(2,3,4,5,6-pentafluorophenoxy)phenoxyphosphinyl]-L-Alanine 2-ethylbutyl ester involves its interaction with specific molecular targets. The compound’s phosphinyl group can interact with enzymes and proteins, altering their activity and leading to various biological effects. The fluorine atoms enhance the compound’s stability and reactivity, making it effective in its applications .
Comparison with Similar Compounds
Similar Compounds
- N-[(S)-(2,3,4,5,6-pentafluorophenoxy)phenoxyphosphinyl]-L-Alanine 1-methylethyl ester
- N-[(S)-(2,3,4,5,6-pentafluorophenoxy)phenoxyphosphinyl]-L-Alanine isopropyl ester
Uniqueness
N-[(S)-(2,3,4,5,6-pentafluorophenoxy)phenoxyphosphinyl]-L-Alanine 2-ethylbutyl ester is unique due to its specific ester group, which imparts different solubility and reactivity properties compared to its similar compounds. This uniqueness makes it suitable for specific applications where other compounds may not be as effective .
Properties
IUPAC Name |
2-ethylbutyl (2S)-2-[[(2,3,4,5,6-pentafluorophenoxy)-phenoxyphosphoryl]amino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F5NO5P/c1-4-13(5-2)11-30-21(28)12(3)27-33(29,31-14-9-7-6-8-10-14)32-20-18(25)16(23)15(22)17(24)19(20)26/h6-10,12-13H,4-5,11H2,1-3H3,(H,27,29)/t12-,33?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSOMRSHXPZDCC-HHSZUNSFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)COC(=O)C(C)NP(=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)COC(=O)[C@H](C)NP(=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F5NO5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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